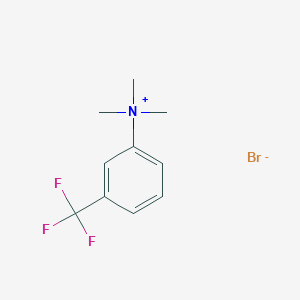

Bromure de triméthylammonium-3-(trifluorométhyl)phényle

Vue d'ensemble

Description

3-(Trifluoromethyl)phenyltrimethylammonium Bromide (TFMTAB) is a quaternary ammonium salt of the organofluorine compound trifluoromethyl phenyltrimethylammonium bromide. It is a colorless, water-soluble, and non-volatile compound with a molecular weight of 320.29 g/mol. TFMTAB is used as a reagent in organic synthesis and has been studied for its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Réactif d'analyse biochimique

“Bromure de triméthylammonium-3-(trifluorométhyl)phényle” est un réactif biochimique . Il peut être utilisé comme un matériau biologique ou un composé organique pour la recherche en sciences de la vie . Cela signifie qu'il peut être utilisé dans diverses analyses biochimiques, qui sont des tests qui mesurent la présence ou la concentration de substances dans des échantillons.

Recherche en protéomique

Ce composé est également utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé de diverses manières dans ce domaine, par exemple dans l'analyse de la structure, des interactions et des niveaux d'expression des protéines.

Synthèse organique

“this compound” est utilisé comme intermédiaire en synthèse organique . Cela signifie qu'il peut être utilisé dans la production d'autres composés organiques. Le groupe trifluorométhyle dans le composé pourrait potentiellement introduire des atomes de fluor dans d'autres molécules, ce qui est une stratégie courante dans la synthèse des produits pharmaceutiques et des produits agrochimiques.

Réactions de transestérification

Ce composé est utilisé dans les réactions de transestérification . La transestérification est une réaction chimique qui échange le groupe organique R″ d'un ester avec le groupe organique R’ d'un alcool. Ces réactions sont souvent utilisées pour produire du biodiesel.

Mécanisme D'action

Target of Action

3-(Trifluoromethyl)phenyltrimethylammonium Bromide is primarily used as a catalyst in organic synthesis reactions . It promotes the reaction of nucleophiles with substrates and accelerates the alkylation of amines .

Mode of Action

As a catalyst, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide facilitates the reaction between nucleophiles and substrates. It does this by reducing the activation energy required for the reaction to occur, thereby increasing the rate of the reaction .

Biochemical Pathways

It is known to be involved in the alkylation of amines, which is a fundamental process in organic chemistry and biochemistry .

Pharmacokinetics

It is soluble in organic solvents such as dichloromethane and ethanol , which may influence its bioavailability.

Result of Action

The primary result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is the acceleration of the alkylation of amines . This can lead to the formation of new organic compounds, which can have various applications in different fields such as the production of inhibitors, buffers, and flame retardant intermediates .

Action Environment

3-(Trifluoromethyl)phenyltrimethylammonium Bromide is stable but sensitive to light . Therefore, it should be stored and used under conditions that minimize exposure to light. It should also be handled with care to avoid inhalation, skin and eye contact, and ingestion . During storage and handling, it should be kept away from oxidizing agents and strong acids to prevent the risk of fire and explosion .

Analyse Biochimique

Biochemical Properties

3-(Trifluoromethyl)phenyltrimethylammonium Bromide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, altering their activity. For instance, it can inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition occurs through the binding of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, it can interact with membrane proteins, affecting ion transport and signal transduction pathways .

Cellular Effects

The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can disrupt normal neurotransmitter release by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity. This can result in altered synaptic transmission and potential neurotoxicity. In other cell types, it may affect ion channel function, leading to changes in cellular excitability and metabolic activity .

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for hydrophobic pockets within the enzyme. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. In in vitro studies, its inhibitory effects on enzymes and cellular processes can be observed within minutes to hours of application. Long-term exposure in in vivo studies may lead to cumulative effects, including potential toxicity and altered cellular function .

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect enzyme activity and cellular signaling. At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and disruptions in metabolic processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in biological activity or toxicity .

Metabolic Pathways

3-(Trifluoromethyl)phenyltrimethylammonium Bromide is involved in various metabolic pathways, primarily through its interactions with enzymes. It can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to its accumulation and prolonged activity in the nervous system. Additionally, it may interact with other metabolic enzymes, influencing pathways related to energy production and detoxification .

Transport and Distribution

Within cells and tissues, 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm or membrane regions, depending on its affinity for different biomolecules. This localization can influence its activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with membrane proteins can localize it to the cell membrane, where it can modulate ion channels and receptors. In other cases, it may be found in the cytoplasm, affecting intracellular signaling pathways and enzyme activity .

Propriétés

IUPAC Name |

trimethyl-[3-(trifluoromethyl)phenyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N.BrH/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFRXMSETZXGKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346744 | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

262608-95-7 | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

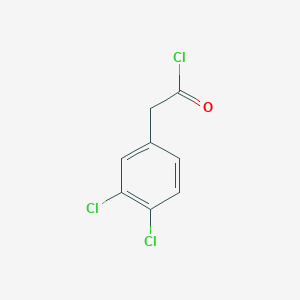

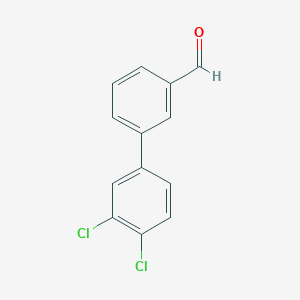

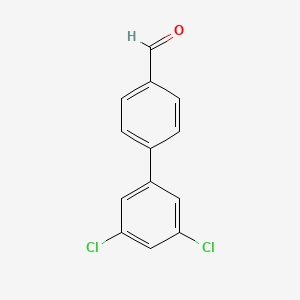

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

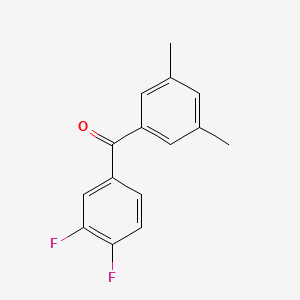

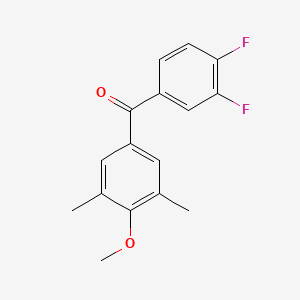

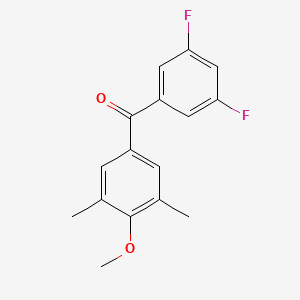

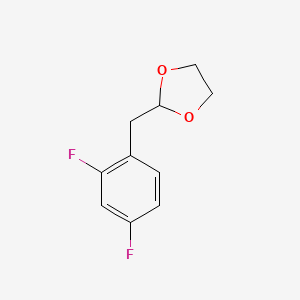

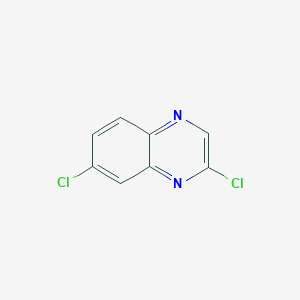

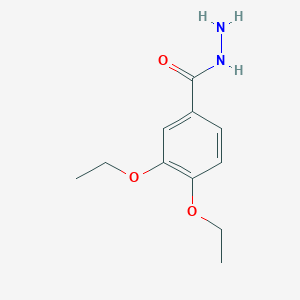

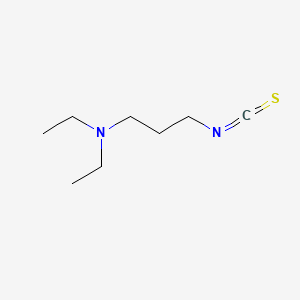

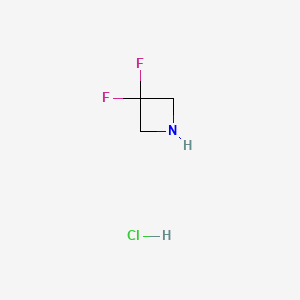

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)